molecular formula C6H5ClF3N3 B1466675 2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1248136-69-7

2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B1466675
CAS No.: 1248136-69-7
M. Wt: 211.57 g/mol
InChI Key: CWBYVXHXALFFFB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a chloro group and a trifluoroethylamine group

Properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-5-11-2-1-4(13-5)12-3-6(8,9)10/h1-2H,3H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYVXHXALFFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is investigated for its potential use as an acaricide or insecticide due to its bioactivity against pests.

    Material Science: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its use as an acaricide, the compound may inhibit essential enzymes or disrupt cellular processes in pests, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
  • 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether

Uniqueness

2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

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